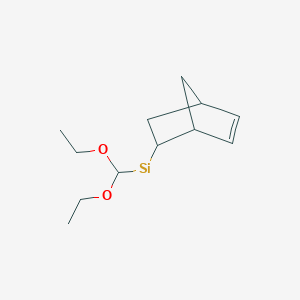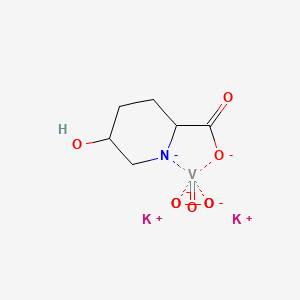![molecular formula C13H21N4O3+ B12351489 1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione, also known as ®-Lisofylline, is a compound with significant biological activity. It is a metabolite of pentoxifylline and has been studied for its anti-inflammatory properties. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves several steps. One common method includes the reaction of 3,7-dimethylxanthine with 5-bromohexanol under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified using chromatographic techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides, which can further react with nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of purine derivatives and their interactions with various reagents.
Biology: The compound is studied for its effects on cellular processes, including its role in modulating inflammatory responses.
Medicine: ®-Lisofylline has potential therapeutic applications in treating inflammatory diseases, such as type 1 diabetes and autoimmune disorders. It acts as an inhibitor of lysophosphatidic acid acyltransferase, which plays a role in inflammatory signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. It inhibits lysophosphatidic acid acyltransferase, leading to the disruption of interleukin-12 (IL-12) signaling and subsequent inhibition of STAT4 activation. This results in the modulation of inflammatory responses, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
Pentoxifylline: The parent compound of ®-Lisofylline, known for its vasodilatory and anti-inflammatory properties.
Theophylline: Another purine derivative with bronchodilator effects, commonly used in the treatment of respiratory diseases.
Caffeine: A well-known stimulant that shares a similar purine structure but has different pharmacological effects.
The uniqueness of this compound lies in its specific anti-inflammatory activity and its potential use in treating autoimmune diseases, which distinguishes it from other purine derivatives.
Properties
Molecular Formula |
C13H21N4O3+ |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C13H21N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-10,18H,4-7H2,1-3H3/q+1/t9-,10?/m0/s1 |
InChI Key |
GIOHEOBOMDBWMS-RGURZIINSA-N |
Isomeric SMILES |
C[C@@H](CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O |
Canonical SMILES |
CC(CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)

![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)
![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)
![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)

![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
![1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12351483.png)

